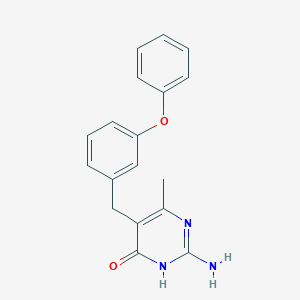![molecular formula C23H17F3N6O2S B2661910 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1207011-09-3](/img/no-structure.png)
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17F3N6O2S and its molecular weight is 498.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Probes for A2A Adenosine Receptor
Research on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, has shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These derivatives have been used to develop pharmacological probes for studying the A2A AR, demonstrating the potential of similar compounds for receptor-targeted studies (Kumar et al., 2011).
Antimicrobial Activity
A series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that similar structures could be developed as potential molecules for antimicrobial applications (Reddy et al., 2013).
Synthesis and Properties for Antifungal Activity
The synthesis of certain pyrazole and 1,2,4-triazole derivatives has indicated the possibility of influencing biological activity through chemical modification. This includes potential antifungal applications, highlighting the significance of such compounds in developing new antifungal agents (Fedotov et al., 2022).
Insecticidal Assessment
Compounds incorporating thiadiazole moiety have been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of similar compounds in the development of novel insecticides (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Research on antipyrine-based heterocycles has revealed some compounds possessing both anticancer and antimicrobial activities. This suggests the utility of similar molecular frameworks in creating multifunctional therapeutic agents (Riyadh et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-methoxyphenyl hydrazine, ethyl acetoacetate, and carbon disulfide. The second intermediate is N-(3-(trifluoromethyl)phenyl)glycine ethyl ester, which is synthesized from 3-(trifluoromethyl)aniline and ethyl chloroacetate. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide.", "Starting Materials": [ "4-methoxyphenyl hydrazine", "ethyl acetoacetate", "carbon disulfide", "3-(trifluoromethyl)aniline", "ethyl chloroacetate", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: React 4-methoxyphenyl hydrazine with ethyl acetoacetate and carbon disulfide in the presence of potassium hydroxide to form the intermediate pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl dithiocarboxylate. Hydrolyze the dithiocarboxylate with hydrochloric acid to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(3-(trifluoromethyl)phenyl)glycine ethyl ester: React 3-(trifluoromethyl)aniline with ethyl chloroacetate in the presence of potassium carbonate to form the intermediate N-(3-(trifluoromethyl)phenyl)glycine ethyl ester.", "Coupling of intermediates: Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(3-(trifluoromethyl)phenyl)glycine ethyl ester in dimethylformamide. Add EDC and NHS to the solution and stir for several hours. Purify the product by column chromatography to obtain 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide." ] } | |
Numéro CAS |
1207011-09-3 |
Formule moléculaire |
C23H17F3N6O2S |
Poids moléculaire |
498.48 |
Nom IUPAC |
2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H17F3N6O2S/c1-34-17-7-5-14(6-8-17)18-12-19-21-28-29-22(31(21)9-10-32(19)30-18)35-13-20(33)27-16-4-2-3-15(11-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,33) |
Clé InChI |
QOYYYBXHEQTRLT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)C3=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2661828.png)
![3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2661830.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B2661832.png)
![2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2661834.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2661835.png)
![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661839.png)
![N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661840.png)
![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2661843.png)

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2661847.png)
